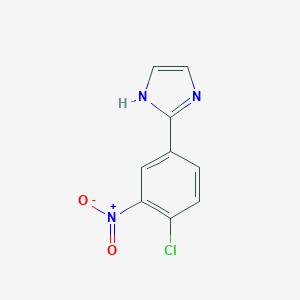
2-(4-chloro-3-nitrophenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-nitrophenyl)-1H-imidazole is an organic compound that features both a nitro group and a chloro group attached to a phenyl ring, which is further connected to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole typically involves the nitration of 4-chloroaniline followed by cyclization with glyoxal and ammonium acetate. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and moderate heating for the cyclization step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(4-chloro-3-nitrophenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SNAr): This compound reacts with nucleophiles like azide, benzenethiolate, and methoxide ions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Methanol as a solvent, azide ions, and other nucleophiles.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
From Nucleophilic Substitution: Substituted imidazole derivatives.
From Reduction: 2-(4-chloro-3-aminophenyl)-1H-imidazole.
From Oxidation: Various oxidized imidazole derivatives.
科学研究应用
2-(4-chloro-3-nitrophenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular proteins involved in cell cycle regulation .
相似化合物的比较
Similar Compounds
Uniqueness
2-(4-chloro-3-nitrophenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties .
属性
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-8(7)13(14)15)9-11-3-4-12-9/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYKVCFKQQOPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CN2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
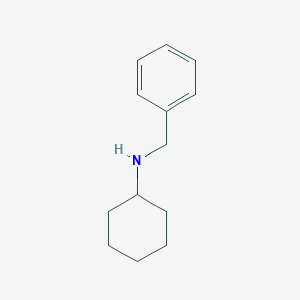

![6-(2-Oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B61433.png)
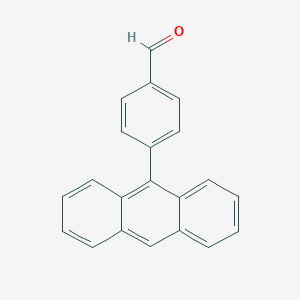
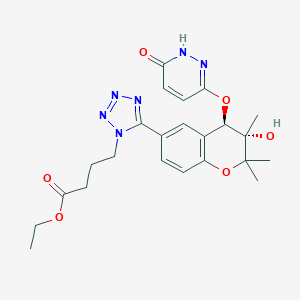
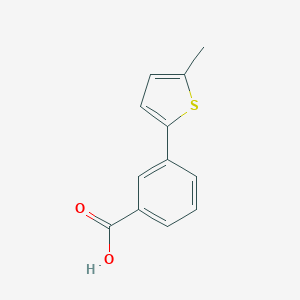
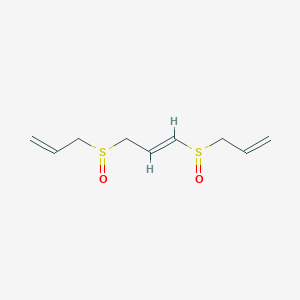
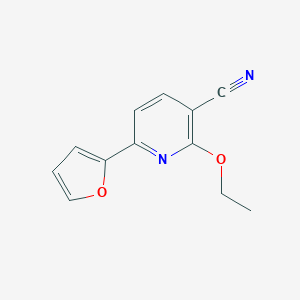
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
![4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid](/img/structure/B61449.png)

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
